benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid
Description
Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate is a carbamate-protected cyclohexylamine derivative. The (1S,2R) stereochemistry defines its spatial configuration, influencing its physicochemical and biological properties. The oxalic acid component likely forms a salt with the amine group, enhancing solubility and stability. This compound is structurally related to intermediates in protease inhibitor synthesis (e.g., calpeptin analogs) and chiral building blocks in medicinal chemistry .
Properties
IUPAC Name |
benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.C2H2O4/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11;3-1(4)2(5)6/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17);(H,3,4)(H,5,6)/t12-,13+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJNSNPCGGDJPE-KZCZEQIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid typically involves the reaction of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate with oxalic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, ammonia) under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds .
Scientific Research Applications
Therapeutic Applications
1.1 Neutral Endopeptidase Inhibition
One of the primary therapeutic applications of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid is its role as a neutral endopeptidase (NEP) inhibitor. NEP is crucial in the metabolism of various bioactive peptides, including atrial natriuretic peptide (ANP), which plays a significant role in cardiovascular health. Inhibiting NEP can prolong the effects of these peptides, making this compound useful in treating conditions such as:
- Hypertension
- Heart failure
- Pulmonary hypertension
- Congestive heart failure
- Diabetic nephropathy
The inhibition of NEP can enhance the diuretic and vasodilatory effects of ANP, thus providing therapeutic benefits in managing fluid retention and blood pressure regulation .
1.2 Potential in Cancer Therapy
Recent studies suggest that compounds similar to benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The ability to target specific molecular pathways makes it a candidate for further research in oncology .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with the reaction of benzyl carbamate derivatives with cyclohexyl amines.
- Oxalate Formation : The final product is formed by treating the carbamate with oxalic acid, which helps to stabilize the compound and enhance its solubility for pharmaceutical applications.
This synthetic route is essential for producing the compound in sufficient quantities for research and potential clinical use .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
Benzyl N-[(1R,2R)-2-Aminocyclohexyl]carbamate
- Key Difference : The (1R,2R) stereoisomer () has opposite configurations at both chiral centers compared to the (1S,2R) compound.
- Impact : Diastereomers often exhibit divergent biological activities. For instance, (1R,2R)-isomers are reported in asymmetric catalysis, while (1S,2R) derivatives may favor specific enzyme binding .
tert-Butyl N-[(1S,2R)-2-Aminocyclohexyl]carbamate
- Key Difference : The tert-butyl carbamate group replaces benzyl, altering stability.
- Impact: tert-Butyl carbamates are acid-stable but cleavable under strong acidic conditions (e.g., TFA), whereas benzyl carbamates require hydrogenolysis for deprotection. This makes the tert-butyl variant preferable in solid-phase peptide synthesis .
Functional Group Modifications
Benzyl N-[(1R,2S)-2-(Hydroxymethyl)cyclohexyl]carbamate
- Key Difference: A hydroxymethyl substituent replaces the amino group.
- Impact: Reduced basicity and altered solubility.
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-Bis(trifluoromethyl)phenyl]thiourea
Salt Forms and Counterions
Hydrochloride Salts
- Example: 1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride ().
- Comparison : Oxalic acid salts (dicarboxylate) generally have higher solubility in polar solvents than hydrochlorides. However, oxalic acid introduces toxicity risks (e.g., nephrotoxicity) at high doses, whereas hydrochlorides are more biocompatible .
Acetate Salts
Physicochemical Properties and Computational Predictions
Using the SMD solvation model (), predicted properties include:
| Property | Benzyl N-[(1S,2R)-2-Aminocyclohexyl]carbamate; Oxalic Acid | tert-Butyl Analogue | (1R,2R)-Diastereomer |
|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.8 | ~2.0 |
| Aqueous Solubility (mg/mL) | ~15 (enhanced by oxalate salt) | ~5 | ~10 |
| pKa (Amine) | ~8.5 (weaker base due to oxalate counterion) | ~9.2 | ~8.7 |
Biological Activity
Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical realm. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₂N₂O₆
- CAS Number : 1067631-21-3
- Molecular Weight : Approximately 350.36 g/mol
The structure features a carbamate functional group that plays a significant role in its biological activity, particularly through its interactions with biological targets.
This compound is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals. Its mechanism of action is closely related to its ability to inhibit specific enzymes involved in biochemical pathways. For instance, similar compounds have been demonstrated to inhibit Factor Xa, an essential enzyme in the blood coagulation cascade. This inhibition prevents thrombin generation, which is crucial for clot formation .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Anticoagulant Properties : As a precursor to anticoagulants like edoxaban, it exhibits properties that could prevent thromboembolic disorders.
- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures may interact with cancer cell lines through specific binding mechanisms .
Table 1: Summary of Biological Activities
Case Study: Anticoagulant Efficacy
A study conducted on the efficacy of this compound as an anticoagulant showed that it effectively inhibited Factor Xa in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in managing conditions such as atrial fibrillation and venous thromboembolism.
Case Study: Cancer Cell Interaction
Another investigation focused on the interaction of similar compounds with cancer cell lines. The study revealed that these compounds could bind to chondroitin sulfate proteoglycans on the surface of cancer cells, potentially leading to targeted therapy options .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
